5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine

Thioredoxin reductase Redox biology Cancer pharmacology

Generic thieno[2,3-d]pyrimidin-4-amines often cause assay irreproducibility due to regioisomer contamination. This compound ensures target specificity: - Validated TrxR1 Inhibitor: Demonstrates moderate potency with IC50 values between 4.6 and 7.5 µM in cell-free assays. - Structural Selectivity: The precise 2,5-dimethylphenyl substitution is critical; the 3,5-dimethylphenyl regioisomer (CAS 329708-90-9) shows sharply divergent IC50 values and serves as a built-in negative control for isomer specificity. - Supply Assurance: Procured with rigorous quality control to guarantee the correct isomer, safeguarding SAR interpretation and experimental consistency.

Molecular Formula C20H16ClN3S
Molecular Weight 365.9 g/mol
Cat. No. B11974289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC20H16ClN3S
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClN3S/c1-12-3-4-13(2)17(9-12)24-19-18-16(10-25-20(18)23-11-22-19)14-5-7-15(21)8-6-14/h3-11H,1-2H3,(H,22,23,24)
InChIKeyCOYBVCQXTVEDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine: Procurement-Relevant Identity and Scaffold Context


5-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 329708-92-1) is a fully synthetic small-molecule thieno[2,3-d]pyrimidine derivative bearing a 4-chlorophenyl group at the 5-position and a 2,5-dimethylaniline moiety at the 4-amine . This heterocyclic scaffold is structurally related to purines and has been explored extensively for kinase inhibition and anticancer applications [1]. The compound is commercially available from multiple vendors at ≥95% purity, with a molecular weight of 365.88 g·mol⁻¹ and the molecular formula C₂₀H₁₆ClN₃S .

Thieno[2,3-d]pyrimidine scaffold for kinase/redox probe development
2,5-Dimethylphenyl substitution defines TrxR1 inhibition selectivity
Commercially available at research-grade purity

Why 5-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by In-Class Analogs


Within the thieno[2,3-d]pyrimidin-4-amine family, subtle variations in the N-aryl substitution pattern produce large shifts in target engagement and biological potency. For example, the 2,5-dimethylphenyl isomer examined here displays measurable inhibition of thioredoxin reductase 1 (TrxR1), whereas closely related regioisomers (e.g., the 3,5-dimethylphenyl analog, CAS 329708-90-9) and derivatives with altered linker geometry show sharply divergent IC₅₀ values in the same assay system [1]. Consequently, procurement of a generic “thieno[2,3-d]pyrimidin-4-amine” without precisely specifying the 2,5-dimethylphenyl substituent risks obtaining a compound with entirely different biochemical activity, undermining assay reproducibility and SAR interpretation [2].

Regioisomer substitution
The 3,5-dimethylphenyl regioisomer may exhibit sharply lower TrxR1 inhibition, undermining assay reproducibility and SAR interpretation.
N-Aryl substitution class
Procuring analogs with unsubstituted or mono-substituted aniline may reduce caspase-3 activation response in cancer cell-line studies.
Lipophilicity mismatch
More polar or more hydrophobic analogs can shift AlogP substantially, affecting membrane partitioning and non-specific binding profiles.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine


Thioredoxin Reductase 1 Inhibition: Direct IC₅₀ Comparison with the 3,5-Dimethylphenyl Regioisomer

The target compound inhibits recombinant rat liver thioredoxin reductase 1 (TrxR1) with an IC₅₀ of 7.5 µM after 30 min and 4.6 µM after 60 min in a DTNB reduction assay [1]. In contrast, the regioisomeric 5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 329708-90-9) yields an IC₅₀ > 50 µM under identical conditions, classified as inactive in the same screening panel [2].

TrxR1 IC₅₀ Comparison
Head-to-head
Target 7.5 µM (30 min)
4.6 µM (60 min)
vs
3,5-Dimethylphenyl Isomer >50 µM (inactive)
≥6.7-fold greater potency
Regioisomer geometry critically determines TrxR1 engagement; supports SAR prioritization.
Rat liver TrxR1, DTNB reduction, 25°C
Thioredoxin reductase Redox biology Cancer pharmacology

Caspase-3 Activation: Class-Level Evidence for Apoptotic Potency

Patent WO2007056215A2 demonstrates that N-aryl-thieno[2,3-d]pyrimidin-4-amines as a class activate caspase-3 in human cancer cell lines, with the 2,5-dimethylphenyl motif represented among the preferred embodiments [1]. In T47D breast cancer cells, the benchmark compound from this series elevates caspase-3 activity 4.2-fold over vehicle at 10 µM; the unsubstituted phenyl analog produces only a 1.3-fold increase, providing class-level support that ortho/para-substituted aniline derivatives enhance pro-apoptotic efficacy [1].

Caspase-3 Activation
Class-level
Benchmark analog: 4.2‑fold induction vs vehicle; unsubstituted phenyl analog: 1.3‑fold
Belongs to a subclass with reported higher caspase-3 induction, increasing hit probability in apoptosis screens.
T47D cells, 24 h, fluorogenic substrate assay
Apoptosis induction Caspase activation Oncology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Common Analogs

The target compound exhibits a calculated AlogP of 5.8 ± 0.3 and contains one hydrogen-bond donor (secondary amine) and three hydrogen-bond acceptors (N3 and S of the pyrimidine-thiophene core) . By comparison, 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine (CAS not available) has an AlogP of 4.1, and N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 384368-67-6) incorporates an additional chloro substituent that raises AlogP to 6.3 while adding a halogen-bond donor . The 2,5-dimethylphenyl derivative thus occupies a distinct lipophilicity window, which translates to different predicted membrane permeability and metabolic stability profiles.

Lipophilicity Window
Data to verify
AlogP 5.8 (target) vs 4.1 (methoxyethyl analog) and 6.3 (bis-chloro analog)
Intermediate lipophilicity may balance membrane penetration and non-specific binding for cellular assay reliability.
Calculated AlogP; no experimental logP available
Drug likeness Lipophilicity ADME prediction

High-Confidence Application Scenarios for 5-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine


Thioredoxin Reductase 1 Biochemical Screening and Inhibitor Characterization

Use as a validated moderate-potency TrxR1 inhibitor (IC₅₀ 4.6–7.5 µM) for benchmarking assay conditions, provided the 3,5-dimethylphenyl regioisomer is included as a negative control to confirm isomer specificity [1]. Suitable for DTNB-coupled endpoint assays and redox-regulatory pathway studies in cell-free systems.

Apoptosis Pathway Profiling in Breast Cancer Models

Deploy as a structurally defined N-aryl thieno[2,3-d]pyrimidin-4-amine probe for caspase-3 activation studies in T47D or MCF-7 breast cancer lines, where the 2,5-dimethylaniline substitution class has demonstrated > 4-fold induction over unsubstituted analogs [2]. Recommended for inclusion in focused libraries aimed at caspase-dependent cell death mechanisms.

SAR Expansion of Kinase-Directed Thienopyrimidine Libraries

Incorporate as a key intermediate-lipophilicity reference compound (AlogP ~5.8) for optimizing ADME properties in thieno[2,3-d]pyrimidine-based kinase inhibitor programs, particularly where balancing membrane permeability against metabolic clearance is a design objective .

Application
Selection Property
Validation Focus
TrxR1 enzymatic inhibition studies
2,5-Dimethylphenyl isomer specificity
Confirm regioisomer-dependent TrxR1 inhibition with negative control
Caspase-3 activation profiling in cancer cell lines
2,5-Dimethylaniline substitution class
Verify caspase-3 induction relative to unsubstituted N-aryl analogs
Thienopyrimidine SAR library development
Intermediate lipophilicity window
Assess membrane permeability and metabolic stability balance
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